セラベリシブ

概要

説明

セラベリシブは、ホスホイノシチド3-キナーゼαアイソフォームを標的とする低分子阻害剤です。現在、固形腫瘍を含む様々な種類の癌の治療における潜在的な用途について調査されています。 この化合物は、細胞の成長、増殖、および生存において重要な役割を果たすホスホイノシチド3-キナーゼ経路を阻害する能力で知られています .

科学的研究の応用

Serabelisib has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the phosphoinositide 3-kinase pathway and its role in various cellular processes.

Biology: Employed in research to understand the molecular mechanisms of cell growth, proliferation, and survival.

Medicine: Investigated for its potential use in treating various types of cancer, including breast cancer, endometrial cancer, and ovarian cancer.

Industry: Utilized in the development of new therapeutic agents targeting the phosphoinositide 3-kinase pathway .

作用機序

セラベリシブは、ホスホイノシチド3-キナーゼαアイソフォームを阻害することで効果を発揮します。この阻害は、細胞の成長、増殖、および生存に不可欠なホスホイノシチド3-キナーゼ/プロテインキナーゼB/哺乳類ラパマイシン標的経路の抑制につながります。 この経路を阻害することで、セラベリシブはアポトーシスを誘導し、癌細胞の増殖を抑制します .

類似の化合物との比較

類似の化合物

サパニセルチブ: ホスホイノシチド3-キナーゼ/プロテインキナーゼB/哺乳類ラパマイシン標的経路を標的とする別の阻害剤。

ブパリシブ: より幅広い活性を持つ汎ホスホイノシチド3-キナーゼ阻害剤。

独自性

セラベリシブは、ホスホイノシチド3-キナーゼαアイソフォームに対する高い選択性で独特であり、これはオフターゲット効果を減らし、安全性プロファイルを向上させます。 この選択性は、特にホスホイノシチド3-キナーゼαアイソフォームに突然変異がある癌において、標的癌治療のための有望な候補となっています .

生化学分析

Biochemical Properties

Serabelisib functions as an inhibitor of the PI3Kα enzyme, which is a critical component of the PI3K/AKT/mTOR signaling pathway. By inhibiting PI3Kα, Serabelisib disrupts the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key step in the activation of the AKT signaling cascade. This inhibition leads to reduced activation of downstream signaling molecules, including AKT and mTOR, which are involved in cell growth and survival . Serabelisib interacts with the ATP-binding site of PI3Kα, preventing its enzymatic activity and subsequent signaling events.

Cellular Effects

Serabelisib has been shown to exert significant effects on various types of cells, particularly cancer cells. In hepatoma cells, Serabelisib regulates pyroptosis, apoptosis, and migration through the PI3K/AKT/E-cadherin signaling pathway . It reduces cell proliferation, viability, and colony formation while increasing apoptosis and decreasing mitochondrial membrane potential . Additionally, Serabelisib inhibits the migration and invasion of cancer cells by downregulating genes and proteins involved in the epithelial-mesenchymal transition (EMT) and upregulating those promoting apoptosis and pyroptosis .

Molecular Mechanism

The molecular mechanism of Serabelisib involves its selective inhibition of the PI3Kα isoform. By binding to the ATP-binding site of PI3Kα, Serabelisib prevents the phosphorylation of PIP2 to PIP3, thereby inhibiting the activation of the AKT signaling pathway . This inhibition leads to decreased phosphorylation of downstream targets such as mTOR, resulting in reduced cell growth, proliferation, and survival . Serabelisib also affects gene expression by modulating the activity of transcription factors regulated by the PI3K/AKT/mTOR pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Serabelisib have been observed to change over time. Studies have shown that Serabelisib remains stable and retains its inhibitory activity over extended periods . Long-term treatment with Serabelisib leads to sustained inhibition of the PI3K/AKT/mTOR pathway, resulting in prolonged suppression of cell proliferation and survival .

Dosage Effects in Animal Models

The effects of Serabelisib vary with different dosages in animal models. In preclinical studies, Serabelisib has demonstrated dose-dependent inhibition of tumor growth and proliferation . Higher doses of Serabelisib result in more pronounced antitumor effects, but they may also lead to increased toxicity and adverse effects . It is important to determine the optimal dosage that maximizes therapeutic efficacy while minimizing toxicity in animal models .

Metabolic Pathways

Serabelisib is involved in the PI3K/AKT/mTOR signaling pathway, which regulates various metabolic processes in cells . By inhibiting PI3Kα, Serabelisib affects the metabolism of glucose, lipids, and proteins . It reduces glucose uptake and glycolysis, leading to decreased energy production and cell growth . Additionally, Serabelisib influences lipid metabolism by modulating the activity of enzymes involved in lipid synthesis and degradation . The compound also affects protein synthesis and degradation through its impact on mTOR signaling .

Transport and Distribution

Serabelisib is transported and distributed within cells and tissues through various mechanisms. It is an orally bioavailable compound that can be absorbed and distributed systemically . Within cells, Serabelisib interacts with transporters and binding proteins that facilitate its uptake and localization . The compound accumulates in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on the PI3K/AKT/mTOR pathway .

Subcellular Localization

The subcellular localization of Serabelisib is primarily in the cytoplasm and nucleus, where it interacts with its target, PI3Kα . The compound’s activity and function are influenced by its localization within these compartments. Serabelisib’s targeting signals and post-translational modifications may direct it to specific organelles or compartments, enhancing its inhibitory effects on the PI3K/AKT/mTOR pathway .

準備方法

合成経路と反応条件

セラベリシブの合成は、市販の出発物質から始まり、複数のステップを伴います反応条件は通常、ジメチルスルホキシドなどの有機溶媒と、反応を促進するための様々な触媒の使用を伴います .

工業生産方法

セラベリシブの工業生産は、同様の合成経路に従いますが、大規模生産に合わせて最適化されています。これには、高スループット反応器と連続フロー化学の使用が含まれ、一貫した品質と収率が保証されます。 プロセスには、高純度の最終生成物を得るための厳格な精製手順も含まれます .

化学反応の分析

反応の種類

セラベリシブは、次を含むいくつかの種類の化学反応を受けます。

酸化: セラベリシブは、特定の条件下で酸化されて、様々な酸化誘導体を形成することができます。

還元: この化合物は還元反応を受けることもありますが、これはそれほど一般的ではありません。

置換: セラベリシブは置換反応、特に求核置換反応に関与することができます。この反応では、ある官能基が別の官能基に置き換えられます

一般的な試薬と条件

セラベリシブを含む反応に使用される一般的な試薬には、以下が含まれます。

酸化剤: 過酸化水素や過マンガン酸カリウムなど。

還元剤: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなど。

求核剤: アミンやチオールなど

生成される主な生成物

これらの反応から生成される主な生成物には、様々なセラベリシブ誘導体が含まれ、それらは異なる生物学的活性と特性を持つ可能性があります。 これらの誘導体は、潜在的な治療用途について頻繁に研究されています .

科学研究の応用

セラベリシブは、次を含む幅広い科学研究の応用範囲を持っています。

類似化合物との比較

Similar Compounds

Sapanisertib: Another inhibitor targeting the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin pathway.

Buparlisib: A pan-phosphoinositide 3-kinase inhibitor with a broader range of activity.

Alpelisib: A selective inhibitor of the phosphoinositide 3-kinase alpha isoform, similar to serabelisib

Uniqueness

Serabelisib is unique in its high selectivity for the phosphoinositide 3-kinase alpha isoform, which reduces off-target effects and improves its safety profile. This selectivity makes it a promising candidate for targeted cancer therapy, particularly in cancers with mutations in the phosphoinositide 3-kinase alpha isoform .

生物活性

Serabelisib, also known as TAK-117, is an investigational small molecule that primarily acts as a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, particularly targeting the p110α isoform. This compound has garnered attention for its potential therapeutic applications in various malignancies, especially those characterized by aberrations in the PI3K/AKT signaling pathway. This article delves into the biological activity of serabelisib, highlighting its mechanisms of action, effects on cancer cell lines, and relevant clinical studies.

Serabelisib exerts its biological effects primarily through the inhibition of the PI3K/AKT signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. By inhibiting PI3K, serabelisib disrupts downstream signaling cascades that promote tumor growth and survival, leading to increased apoptosis and reduced cellular proliferation.

In Vitro Studies

Recent studies have demonstrated serabelisib's efficacy in various cancer cell lines, particularly hepatoma cells such as HepG2 and HuH-6. The following table summarizes key findings from a study assessing the impact of serabelisib on these cells:

| Parameter | Control (0 µM) | 2 µM | 4 µM | 8 µM |

|---|---|---|---|---|

| Colony Formation Ability | High | Moderate | Low | Very Low |

| Cell Proliferation (EdU Assay) | High | Moderate | Low | Very Low |

| Cell Viability (CCK-8 Assay) | 100% | 90% | 70% | 50% |

| Apoptotic Bodies (Flow Cytometry) | Low | Moderate | High | Very High |

| Migration/Invasion Capacity | High | Moderate | Low | Very Low |

These results indicate that serabelisib significantly reduces colony formation, cell proliferation, and viability while promoting apoptosis in a dose-dependent manner. The study also observed a decrease in mitochondrial membrane potential and alterations in the expression of apoptosis-related proteins such as Bcl-2 and caspases .

Effects on Signaling Pathways

Serabelisib's inhibition of the PI3K/AKT pathway leads to several downstream effects:

- Increased Apoptosis : Enhanced expression of pro-apoptotic markers (e.g., cytochrome C, caspase-9) and decreased expression of anti-apoptotic markers (e.g., Bcl-2).

- Inhibition of Epithelial-Mesenchymal Transition (EMT) : Upregulation of E-cadherin and downregulation of N-cadherin were noted, indicating a reversal of EMT processes associated with cancer metastasis.

- Promotion of Pyroptosis : Increased expression of Gasdermin D (GSDMD) and inflammatory cytokines such as IL-1β and IL-18 were observed, suggesting that serabelisib may induce a form of programmed cell death characterized by inflammation .

Clinical Studies

Serabelisib is currently being evaluated in clinical trials for its safety and efficacy in combination with other therapies. Notably, a Phase I trial investigated the combination of serabelisib with sapanisertib (a dual PI3K/mTOR inhibitor) and paclitaxel in patients with advanced solid tumors. The trial reported that this combination was generally well tolerated with promising preliminary efficacy:

特性

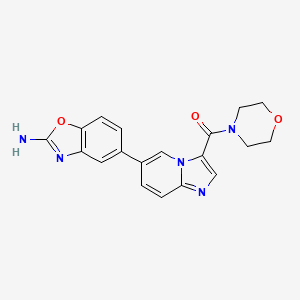

IUPAC Name |

[6-(2-amino-1,3-benzoxazol-5-yl)imidazo[1,2-a]pyridin-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3/c20-19-22-14-9-12(1-3-16(14)27-19)13-2-4-17-21-10-15(24(17)11-13)18(25)23-5-7-26-8-6-23/h1-4,9-11H,5-8H2,(H2,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGWHBSBBJNKJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN=C3N2C=C(C=C3)C4=CC5=C(C=C4)OC(=N5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268454-23-4 | |

| Record name | Serabelisib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268454234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Serabelisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14935 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SERABELISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43J9Q56T3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Serabelisib?

A1: Serabelisib is a potent and selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) isoform. [, , ] It exerts its anti-tumor activity by binding to and inhibiting PI3Kα, a key enzyme in the PI3K/AKT/mTOR signaling pathway. This pathway is often dysregulated in various cancers, contributing to uncontrolled cell growth, survival, and metastasis. [, ]

Q2: What is the impact of Serabelisib on cancer cells according to in vitro studies?

A2: Studies using liver cancer cell lines (HepG2 and HuH-6) demonstrated that Serabelisib treatment resulted in:

- Reduced cell proliferation and viability: This was evident through decreased colony formation, slower proliferation rates measured by EdU assay, and reduced cell viability in CCK-8 assays. []

- Cell cycle arrest and apoptosis induction: Serabelisib treatment led to a decrease in the number of cells in the G2 and S phases, indicating cell cycle arrest. Additionally, it increased the number of apoptotic bodies and the overall rate of apoptosis. []

- Inhibition of migration and invasion: Serabelisib effectively reduced the migratory and invasive capabilities of the liver cancer cells. []

Q3: How does Serabelisib affect the expression of genes and proteins related to cancer progression?

A3: Treatment with Serabelisib led to the following changes in gene and protein expression:

- Downregulation of the PI3K/AKT signaling pathway: This confirmed the on-target activity of Serabelisib. []

- Upregulation of apoptosis and pyroptosis-promoting genes: This supports the observed increase in apoptotic cell death. []

- Upregulation of genes that inhibit epithelial-mesenchymal transition (EMT): This explains the reduced migration and invasion observed in the in vitro studies. []

Q4: Has Serabelisib been investigated in combination with other anti-cancer therapies?

A4: Yes, research has explored the synergistic potential of Serabelisib in combination with other anti-cancer agents:

- Paclitaxel: Phase 1 trials have investigated the safety and efficacy of Serabelisib in combination with Sapanisertib (a TORC 1/2 inhibitor) and Paclitaxel in patients with advanced ovarian, endometrial, or breast cancer. These studies suggest promising clinical activity and a manageable safety profile for the combination, particularly in patients with PI3K/AKT/mTOR pathway mutations. [, , ] Notably, clinical benefit was observed even in patients with prior resistance to Paclitaxel or mTOR inhibitors. []

- Canagliflozin: A Phase 1b/2 study is currently underway to evaluate the safety and efficacy of Serabelisib in combination with Canagliflozin (a sodium-glucose co-transporter 2 inhibitor) in patients with advanced solid tumors. []

Q5: Are there any factors known to influence the pharmacokinetics of Serabelisib?

A5: A clinical biopharmaceutics study in healthy subjects revealed that:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。